Toluidine Blue
Overview
Description
It is a member of the thiazine group of dyes and has a high affinity for acidic tissue components, making it particularly useful for staining nucleic acids and polysaccharides . This dye is known for its metachromatic properties, meaning it can change color depending on the chemical environment, which enhances the contrast in histological slides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Toluidine Blue is synthesized through a series of chemical reactions involving the condensation of ortho-toluidine with sulfur and subsequent oxidation. The process typically involves the following steps:
Condensation: Ortho-toluidine is condensed with sulfur to form a thiazine ring.
Oxidation: The intermediate product is then oxidized to form the final dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Raw Material Preparation: Ortho-toluidine and sulfur are prepared in the required proportions.
Reaction Control: The condensation and oxidation reactions are carried out under controlled temperature and pressure conditions.
Purification: The crude dye is purified through crystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Toluidine Blue undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents like bromate ions, leading to the formation of formaldehyde and bromine.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: It can participate in substitution reactions where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Bromate ions in acidic conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Formaldehyde and bromine.
Reduction Products: Leuco form of this compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Toluidine Blue has a wide range of applications in scientific research:
Histology: It is used to stain tissues, highlighting acidic components like nucleic acids and polysaccharides.
Microbiology: It is employed to stain bacteria and other microorganisms, aiding in their identification under a microscope.
Medicine: It is used in the detection of oral dysplasia and carcinoma due to its affinity for nucleic acids.
Industry: It is used in the textile industry for dyeing fabrics and in the paper industry for coloring paper.
Mechanism of Action
Toluidine Blue exerts its effects through its ability to bind to acidic tissue components. It has a high affinity for nucleic acids, allowing it to selectively stain tissues with high DNA and RNA content. The dye binds to the phosphate groups in nucleic acids, resulting in a color change that enhances the contrast in stained tissues . Additionally, this compound can impair mitochondrial bioenergetics by uncoupling oxidative phosphorylation and inhibiting respiratory chain complexes, which can lead to hepatotoxicity under certain conditions .
Comparison with Similar Compounds
Toluidine Blue is often compared with other thiazine dyes such as Methylene Blue and Azure B. While all these dyes share similar staining properties, this compound is unique in its metachromatic properties and its ability to stain a wide range of acidic tissue components .
Methylene Blue: Similar in structure but lacks the metachromatic properties of this compound.
Conclusion
This compound is a versatile dye with significant applications in histology, microbiology, medicine, and industry. Its unique chemical properties and ability to selectively stain acidic tissue components make it an invaluable tool in scientific research and clinical diagnostics.
Properties
IUPAC Name |
(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;/h4-8,16H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDVVYWLPUPJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048728 | |
Record name | Tolonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS] | |
Record name | Tolonium chloride | |
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URL | https://haz-map.com/Agents/18063 | |
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CAS No. |
92-31-9 | |
Record name | Tolonium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOLONIUM CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Toluidine Blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tolonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tolonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XUH0X66N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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